Cas no 2228770-09-8 (4-cyclopropyl-5-(3-methylazetidin-3-yl)oxy-1,3-thiazole)

4-cyclopropyl-5-(3-methylazetidin-3-yl)oxy-1,3-thiazole 化学的及び物理的性質
名前と識別子
-
- 4-cyclopropyl-5-(3-methylazetidin-3-yl)oxy-1,3-thiazole
- EN300-1750434
- 4-cyclopropyl-5-[(3-methylazetidin-3-yl)oxy]-1,3-thiazole
- 2228770-09-8
-
- インチ: 1S/C10H14N2OS/c1-10(4-11-5-10)13-9-8(7-2-3-7)12-6-14-9/h6-7,11H,2-5H2,1H3
- InChIKey: VKTSENSNUACSPS-UHFFFAOYSA-N
- SMILES: S1C=NC(=C1OC1(C)CNC1)C1CC1
計算された属性
- 精确分子量: 210.08268425g/mol
- 同位素质量: 210.08268425g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 228
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.4Ų
- XLogP3: 1.4
4-cyclopropyl-5-(3-methylazetidin-3-yl)oxy-1,3-thiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1750434-1.0g |
4-cyclopropyl-5-[(3-methylazetidin-3-yl)oxy]-1,3-thiazole |
2228770-09-8 | 1g |
$2050.0 | 2023-06-03 | ||
Enamine | EN300-1750434-5.0g |
4-cyclopropyl-5-[(3-methylazetidin-3-yl)oxy]-1,3-thiazole |
2228770-09-8 | 5g |
$5949.0 | 2023-06-03 | ||
Enamine | EN300-1750434-10.0g |
4-cyclopropyl-5-[(3-methylazetidin-3-yl)oxy]-1,3-thiazole |
2228770-09-8 | 10g |
$8819.0 | 2023-06-03 | ||
Enamine | EN300-1750434-0.1g |
4-cyclopropyl-5-[(3-methylazetidin-3-yl)oxy]-1,3-thiazole |
2228770-09-8 | 0.1g |
$1804.0 | 2023-09-20 | ||
Enamine | EN300-1750434-2.5g |
4-cyclopropyl-5-[(3-methylazetidin-3-yl)oxy]-1,3-thiazole |
2228770-09-8 | 2.5g |
$4019.0 | 2023-09-20 | ||
Enamine | EN300-1750434-10g |
4-cyclopropyl-5-[(3-methylazetidin-3-yl)oxy]-1,3-thiazole |
2228770-09-8 | 10g |
$8819.0 | 2023-09-20 | ||
Enamine | EN300-1750434-5g |
4-cyclopropyl-5-[(3-methylazetidin-3-yl)oxy]-1,3-thiazole |
2228770-09-8 | 5g |
$5949.0 | 2023-09-20 | ||
Enamine | EN300-1750434-0.25g |
4-cyclopropyl-5-[(3-methylazetidin-3-yl)oxy]-1,3-thiazole |
2228770-09-8 | 0.25g |
$1887.0 | 2023-09-20 | ||
Enamine | EN300-1750434-0.05g |
4-cyclopropyl-5-[(3-methylazetidin-3-yl)oxy]-1,3-thiazole |
2228770-09-8 | 0.05g |
$1723.0 | 2023-09-20 | ||
Enamine | EN300-1750434-0.5g |
4-cyclopropyl-5-[(3-methylazetidin-3-yl)oxy]-1,3-thiazole |
2228770-09-8 | 0.5g |
$1968.0 | 2023-09-20 |
4-cyclopropyl-5-(3-methylazetidin-3-yl)oxy-1,3-thiazole 関連文献
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
2. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
6. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
8. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
4-cyclopropyl-5-(3-methylazetidin-3-yl)oxy-1,3-thiazoleに関する追加情報
Introduction to 4-cyclopropyl-5-(3-methylazetidin-3-yl)oxy-1,3-thiazole (CAS No. 2228770-09-8)
4-cyclopropyl-5-(3-methylazetidin-3-yl)oxy-1,3-thiazole is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique molecular framework and potential biological activities. This compound, identified by its CAS number 2228770-09-8, belongs to the thiazole class of heterocycles, which are widely recognized for their broad spectrum of pharmacological properties. The presence of both cyclopropyl and azetidine moieties in its structure introduces interesting steric and electronic features that make it a promising candidate for further investigation.
The thiazole core of this molecule is a well-documented scaffold in medicinal chemistry, known for its role in various bioactive agents. Thiazoles exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The incorporation of a cyclopropyl group at the 4-position enhances the lipophilicity of the molecule, which can improve its membrane permeability and oral bioavailability. This modification is particularly relevant in drug design, as it can significantly influence the pharmacokinetic profile of a compound.
The 3-methylazetidin-3-yl oxy substituent at the 5-position adds another layer of complexity to the molecule. Azetidine derivatives are known for their potential in modulating enzyme activity and receptor binding. The oxygen atom bridges the azetidine ring to the thiazole core, creating a polar moiety that may interact with biological targets in a specific manner. This structural feature suggests that 4-cyclopropyl-5-(3-methylazetidin-3-yl)oxy-1,3-thiazole could exhibit unique interactions with biological systems, making it an intriguing subject for further study.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of complex molecules like 4-cyclopropyl-5-(3-methylazetidin-3-yl)oxy-1,3-thiazole with greater accuracy. These tools have been instrumental in identifying potential drug candidates by simulating their interactions with biological targets such as enzymes and receptors. The combination of computational methods with experimental validation has accelerated the discovery process in pharmaceutical research.
In particular, the thiazole scaffold has been extensively studied for its potential in treating various diseases. For instance, derivatives of thiazole have shown promise in inhibiting kinases and other enzymes involved in cancer progression. The structural features of 4-cyclopropyl-5-(3-methylazetidin-3-yl)oxy-1,3-thiazole, including the cyclopropyl and azetidine groups, may contribute to its ability to modulate these enzymatic pathways effectively.
The azetidine ring is another key feature that warrants further exploration. Azetidine derivatives have been reported to exhibit antimicrobial and anti-inflammatory properties. The presence of a methyl group at the 3-position of the azetidine ring may influence its reactivity and binding affinity, making it a valuable component in drug design. This moiety could potentially interact with specific residues on target proteins or enzymes, leading to therapeutic effects.
Current research in medicinal chemistry emphasizes the importance of structure-activity relationships (SARs) in optimizing drug candidates. By systematically modifying key structural features, researchers can fine-tune the biological activity of molecules like 4-cyclopropyl-5-(3-methylazetidin-3-yl)oxy-1,3-thiazole. This approach has led to the development of several novel therapeutics that have entered clinical trials or are already on the market.
The synthesis of 4-cyclopropyl-5-(3-methylazetidin-3-yl)oxy-1,3-thiazole presents both challenges and opportunities for synthetic chemists. The presence of multiple functional groups requires careful planning to ensure high yield and purity. Advanced synthetic techniques such as transition metal catalysis and flow chemistry have been employed to streamline the synthesis process. These methods not only improve efficiency but also reduce waste, aligning with modern green chemistry principles.
The potential applications of 4-cyclopropyl-5-(3-methylazetidin-3-yl)oxy-1,3-thiazole extend beyond traditional pharmaceuticals. Its unique structure makes it a valuable tool for research purposes, such as studying enzyme mechanisms or developing new diagnostic assays. Additionally, its ability to interact with biological targets suggests that it could be used in combination therapies or as a lead compound for further derivatization.
As our understanding of biological systems continues to evolve, so does our ability to design molecules that interact selectively with specific targets. The case of 4-cyclopropyl-5-(3-methylazetidin-3-yloxy)-1,3-thiazole exemplifies how structural complexity can be leveraged to develop novel therapeutics. By combining computational predictions with experimental validation, researchers can accelerate the discovery process and bring new treatments to patients more quickly.
In conclusion, 4-cyclopropyl -5-( 30 - methyl az et id ine -30 y l ) oxy - 11 ,31 - thi az ol e ( C A S No . 2228770 -09 -8 ) represents an exciting opportunity for further research in pharmaceutical chemistry . Its unique structural features , combined with recent advancements in drug discovery technologies , make it a promising candidate for developing new therapeutic agents . Continued investigation into this compound will likely yield valuable insights into its potential applications and mechanisms of action . p >
2228770-09-8 (4-cyclopropyl-5-(3-methylazetidin-3-yl)oxy-1,3-thiazole) Related Products
- 1517500-36-5(3-(3-fluoro-2-methoxyphenyl)-3-methylbutanoic acid)
- 896351-30-7(N-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-2-(methylsulfanyl)benzamide)
- 14097-36-0(2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline)
- 1629673-00-2(2-Bromo-1-(5-methoxypyridin-3-yl)ethan-1-one hydrobromide)
- 113003-49-9(α-Chloro-9-anthraldoxime)
- 1232365-41-1(ethyl 1-(tert-butoxycarbonylamino)-3,3-difluoro-cyclobutanecarboxylate)
- 2229303-74-4(4-(5-amino-1,2-oxazol-3-yl)-2-(dimethylamino)methylphenol)
- 1261350-55-3(Methyl 2-amino-2-(piperidin-4-yl)acetate)
- 1021024-46-3(3-(3,4-dimethoxyphenyl)-1-{4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl}urea)
- 2171271-24-0((2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methoxypropanoic acid)




